2-(3-Chloro-4-methoxyphenyl)acetohydrazide 2-(3-Chloro-4-methoxyphenyl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 58120-91-5
VCID: VC6861599
InChI: InChI=1S/C9H11ClN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
SMILES: COC1=C(C=C(C=C1)CC(=O)NN)Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65

2-(3-Chloro-4-methoxyphenyl)acetohydrazide

CAS No.: 58120-91-5

Cat. No.: VC6861599

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65

* For research use only. Not for human or veterinary use.

2-(3-Chloro-4-methoxyphenyl)acetohydrazide - 58120-91-5

Specification

CAS No. 58120-91-5
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
IUPAC Name 2-(3-chloro-4-methoxyphenyl)acetohydrazide
Standard InChI InChI=1S/C9H11ClN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Standard InChI Key STLZCTFFEIXNHJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)NN)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(3-Chloro-4-methoxyphenyl)acetohydrazide consists of a phenyl ring substituted at the 3-position with chlorine and the 4-position with a methoxy group (OCH3-\text{OCH}_3). An acetohydrazide moiety (NHNHCOCH3-\text{NH}-\text{NH}-\text{CO}-\text{CH}_3) is attached to the aromatic system via a methylene bridge. This configuration introduces both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, creating a polarized electronic environment that influences reactivity .

The spatial arrangement of substituents can be represented as:

ClC6H3(OCH3)CH2CONHNH2\text{Cl} - \text{C}_6\text{H}_3(\text{OCH}_3) - \text{CH}_2 - \text{CO} - \text{NH} - \text{NH}_2

This structure is confirmed by spectroscopic data, including 1H^1\text{H} NMR and IR analyses, which show characteristic peaks for the methoxy group (3.87ppm\sim 3.87 \, \text{ppm}), hydrazide N-H stretches (3300cm1\sim 3300 \, \text{cm}^{-1}), and carbonyl vibrations (1670cm1\sim 1670 \, \text{cm}^{-1}) .

Physical Properties

Key physical properties of 2-(3-Chloro-4-methoxyphenyl)acetohydrazide include:

PropertyValueSource
Molecular FormulaC9H11ClN2O2\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight214.65 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents

The absence of reported melting and boiling points suggests further experimental characterization is needed. Solubility studies indicate moderate dissolution in ethanol, dimethyl sulfoxide (DMSO), and aqueous buffers at pH 7–9, making it suitable for biological assays.

Synthetic Methodologies

Conventional Condensation Route

The most widely documented synthesis involves a two-step process:

  • Esterification: Ethyl 3-chloro-4-methoxyphenylacetate is prepared by reacting 3-chloro-4-methoxyphenylacetic acid with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 .

  • Hydrazide Formation: The ester intermediate is treated with excess hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}) in refluxing ethanol, yielding the target acetohydrazide .

The reaction proceeds as:

RCOOEt+N2H4RCONHNH2+EtOH\text{RCOOEt} + \text{N}_2\text{H}_4 \rightarrow \text{RCONHNH}_2 + \text{EtOH}

where R=3-Cl4-OCH3-C6H3CH2\text{R} = 3\text{-Cl}-4\text{-OCH}_3\text{-C}_6\text{H}_3-\text{CH}_2-. Typical yields range from 80–90% after recrystallization from ethanol .

Alternative Oxidative Cyclization

A modified approach reported by Kumar et al. employs iodobenzene diacetate as an oxidant to synthesize 1,3,4-oxadiazole derivatives from precursor hydrazides . While this method is primarily used for heterocyclic analogs, it highlights the versatility of 2-(3-Chloro-4-methoxyphenyl)acetohydrazide as a synthetic intermediate.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The hydrazide group (NHNH2-\text{NH}-\text{NH}_2) undergoes nucleophilic substitution with aldehydes and ketones to form hydrazones. For example, reaction with 4-methoxybenzaldehyde produces a Schiff base derivative:

RCONHNH2+ArCHORCONHN=CHAr+H2O\text{RCONHNH}_2 + \text{ArCHO} \rightarrow \text{RCONHN=CHAr} + \text{H}_2\text{O}

These derivatives exhibit enhanced antimicrobial activity compared to the parent compound, as demonstrated in studies on structurally similar acetohydrazides .

Cyclization to Heterocycles

Under oxidative conditions, 2-(3-Chloro-4-methoxyphenyl)acetohydrazide cyclizes to form 1,3,4-oxadiazoles, a class of heterocycles with broad pharmaceutical applications . The reaction mechanism involves intramolecular dehydrogenation:

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